molecular formula C8H17NO2 B017793 3-(Aminomethyl)-5-methylhexanoic acid CAS No. 128013-69-4

3-(Aminomethyl)-5-methylhexanoic acid

Cat. No. B017793
M. Wt: 159.23 g/mol
InChI Key: AYXYPKUFHZROOJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-methylhexanoic acid is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and properties. This compound is synthesized through various chemical methods, and its molecular structure offers insights into its reactivity and physical and chemical characteristics.

Synthesis Analysis

The synthesis of 3-(Aminomethyl)-5-methylhexanoic acid involves enantioselective methodologies, highlighting the importance of asymmetric hydrogenation and the use of specific catalysts to achieve high purity and yield. For instance, Burk et al. (2003) described an enantioselective synthesis method that employs asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium Me-DuPHOS catalyst, followed by hydrogenation of the nitrile to produce the compound in excellent overall yield and purity (Burk et al., 2003).

Molecular Structure Analysis

The compound's molecular structure is pivotal in determining its reactivity and interaction with other molecules. The Y-shaped structure of a related compound, as analyzed by Poojith et al. (2020), provides insights into the potential nonlinear optical properties and how the molecular structure can influence the compound's physical and chemical properties (Poojith et al., 2020).

Chemical Reactions and Properties

3-(Aminomethyl)-5-methylhexanoic acid participates in various chemical reactions, highlighting its versatility and potential for applications in chemical synthesis. The compound's ability to undergo reactions such as bromination, azidonation, and reduction showcases its reactivity and the potential to derive more complex molecules from its structure (G. Yong, 2010).

Physical Properties Analysis

The physical properties of 3-(Aminomethyl)-5-methylhexanoic acid, such as solubility in various solvents, are crucial for its application in different scientific fields. Cogoni et al. (2016) reported the solubility of the compound in both 2-propanol and water and methanol and water mixtures across a range of temperatures, providing valuable data for its use in pharmaceutical formulations and chemical reactions (Cogoni et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-(Aminomethyl)-5-methylhexanoic acid, including its reactivity and interaction with other chemical entities, are essential for understanding its potential applications and behavior in chemical processes. The compound's role in the formation of fluorescent derivatives and its interaction with carboxylic acids highlight its importance in analytical chemistry and potential applications in biochemistry and molecular biology (M. Yamaguchi et al., 1985).

Scientific Research Applications

  • It is a key intermediate in the synthesis of pregabalin, a drug used for treating epilepsy, neuropathic pain, and generalized anxiety disorder (Jing, Hebei Chemical, 2016).

  • As the S-enantiomer of 3-(Aminomethyl)-5-methylhexanoic acid, pregabalin is effective in reducing seizure frequency in patients with refractory partial seizures (Warner & Figgitt, 2005).

  • The acid can be used as a chiral auxiliary in nitro aldol condensation reactions (Solladié-Cavallo & Khiar, 1990).

  • It acts as a plant elicitor, enhancing resistance against extreme temperature stresses and effectiveness against fungal, bacterial, and viral diseases (Wang et al., 2022).

  • The enantiomers of threo-2-amino-3-methylhexanoic acid, derived from this compound, can be converted into threo-4-methylheptan-3-ol, a pheromone component of the smaller European elm bark beetle (Mori & Iwasawa, 1980).

  • It has potential applications in developing new antipsychotic drugs (Burk et al., 2003).

  • Pregabalin, derived from 3-(Aminomethyl)-5-methylhexanoic acid, is used as a resolving agent in the resolution of mandelic acid derivatives (Szeleczky et al., 2014).

properties

IUPAC Name

3-(aminomethyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXYPKUFHZROOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861392
Record name 3-(Aminomethyl)-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-5-methylhexanoic acid

CAS RN

128013-69-4
Record name 3-(Aminomethyl)-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
530
Citations
MJ Burk, PD De Koning, TM Grote… - The Journal of …, 2003 - ACS Publications
… In conclusion we have demonstrated a six-step synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (1) that delivers the product in high yield and excellent enantiopurity. The …
Number of citations: 158 pubs.acs.org
BN Roy, GP Singh, PS Lathi, MK Agrawal - 2012 - nopr.niscpr.res.in
In the present work pregabalin has been synthesized by four novel routes, which have been broadly categorized into two approaches. In the first strategy, it has been synthesized …
Number of citations: 10 nopr.niscpr.res.in
G Cogoni, B de Souza, DM Croker… - Journal of Chemical & …, 2016 - ACS Publications
The solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid in both 2-propanol and water and methanol and water mixtures, as well as in pure solvents, is reported across the …
Number of citations: 13 pubs.acs.org
Z Hameršak, I Stipetić, A Avdagić - Tetrahedron: Asymmetry, 2007 - Elsevier
… In conclusion, a convenient enantioselective synthesis of (S)-3-aminomethyl-5-methylhexanoic acid 1 (Pregabalin) was developed. The key step of the synthesis was a quinine-…
Number of citations: 62 www.sciencedirect.com
BL Windsor, LL Radulovic - … of Chromatography B: Biomedical Sciences and …, 1995 - Elsevier
A specific and sensitive isocratic method for the measurement of a new anticonvulsant, (S)-3-(aminomethyl)-5-methylhexanoic acid, in rat plasma and milk is described. Following …
Number of citations: 19 www.sciencedirect.com
RC Zheng, AP Li, ZM Wu, JY Zheng, YG Zheng - Tetrahedron: Asymmetry, 2012 - Elsevier
(S)-3-Cyano-5-methylhexanoic acid ethyl ester is a valuable synthetic intermediate for pregabalin. Immobilized lipase PS from Pseudomonas cepacia was screened and shown to be …
Number of citations: 23 www.sciencedirect.com
M Zagami, M Binda, O Piccolo, V Straniero, E Valoti… - Tetrahedron …, 2012 - Elsevier
… (S)-(+)-3-Aminomethyl-5-methylhexanoic acid (pregabalin) … )-(−)-3-aminomethyl-5-methylhexanoic acid, would enable the … of rac-3-aminomethyl-5-methylhexanoic acid and subsequent …
Number of citations: 5 www.sciencedirect.com
AB Chavan, GC Maikap, MK Gurjar - Organic Process Research & …, 2009 - ACS Publications
A simple and cost-effective process for racemization of undesired (S)-3-(carbamoylmethyl)-5-methylhexanoic acid (9), produced during the resolution step, is described. The literature …
Number of citations: 11 pubs.acs.org
ZM Wu, CL Hao, T Tong, RC Zheng, YG Zheng - Process Biochemistry, 2020 - Elsevier
… Pregabalin ((S)-(+)-3-aminomethyl-5-methylhexanoic acid) is a lipophilic 4-aminobutyric acid (GABA) analog and marketed as Lyrica™ for the treatment of epilepsy [1,2]. Although …
Number of citations: 4 www.sciencedirect.com
RC Zheng, YG Zheng, AP Li, XJ Li - Biochemical engineering journal, 2014 - Elsevier
A novel biocatalytic route for (S)-3-cyano-5-methylhexanoic acid, the key chiral intermediate of pregabalin, was successfully developed using whole cells of newly isolated Arthrobacter …
Number of citations: 14 www.sciencedirect.com

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